molecular formula C6H10N2OS B13171612 3-Amino-1-(1,3-thiazol-5-YL)propan-1-OL

3-Amino-1-(1,3-thiazol-5-YL)propan-1-OL

Cat. No.: B13171612
M. Wt: 158.22 g/mol
InChI Key: YXTBJYANNLZCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(1,3-thiazol-5-yl)propan-1-ol is an organic compound that features a thiazole ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1,3-thiazol-5-yl)propan-1-ol typically involves the reaction of thiazole derivatives with amino alcohols. One common method involves the use of 2-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride as a starting material . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1,3-thiazol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions on the thiazole ring can introduce various functional groups.

Scientific Research Applications

3-Amino-1-(1,3-thiazol-5-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(1,3-thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The thiazole ring can interact with aromatic residues in proteins, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(1,3-thiazol-5-yl)propan-1-ol is unique due to the presence of both the thiazole ring and the amino alcohol functionality

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

3-amino-1-(1,3-thiazol-5-yl)propan-1-ol

InChI

InChI=1S/C6H10N2OS/c7-2-1-5(9)6-3-8-4-10-6/h3-5,9H,1-2,7H2

InChI Key

YXTBJYANNLZCRX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)C(CCN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.